![molecular formula C20H19N3O3 B2575214 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide CAS No. 898419-11-9](/img/structure/B2575214.png)
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide
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Description
Scientific Research Applications
Anticoagulant Therapy
This compound has been studied as a potential dual inhibitor of blood coagulation factors Xa and XIa . Cardiovascular diseases caused by blood coagulation system disorders are one of the leading causes of morbidity and mortality in the world. The development of dual inhibitors as new generation anticoagulants is an urgent problem .
Synthesis of Metal Complexes
The compound has been used to prepare metal complexes with Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) . These complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer .
Antioxidant Activity
The prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid .
Anticancer Activity
The tested compounds showed moderate to good anticancer activity against A549, Jurkat, and K562 cell lines .
Biological Studies
The azo ligand [HL] and its metal complexes have been explored for their biological studies .
Synthesis of Novel Azo Ligands
The compound has been used in the synthesis of novel azo ligands .
properties
IUPAC Name |
N-(4-methylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12-2-5-15(6-3-12)21-19(25)20(26)22-16-10-13-4-7-17(24)23-9-8-14(11-16)18(13)23/h2-3,5-6,10-11H,4,7-9H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYLTQOCRDWFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide |
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